molecular formula C20H13Cl2NO4S B4559771 5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate

5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate

Cat. No.: B4559771
M. Wt: 434.3 g/mol
InChI Key: PZSADQHQRHSTOT-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate is a chemical compound known for its unique structure and properties It is composed of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a naphthalene ring substituted with a methoxy group and a sulfonate group

Scientific Research Applications

5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Safety and Hazards

For the related compound 5,7-Dichloro-8-quinolinol, it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “5,7-dichloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate” and related compounds could involve further exploration of their medicinal applications, particularly their potential use in treating bacterial infections, Alzheimer’s disease, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate typically involves multiple steps, starting with the preparation of the quinoline and naphthalene precursors. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The naphthalene ring can be synthesized through the Friedel-Crafts acylation of naphthalene with methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Once the precursors are prepared, the final compound can be synthesized through a sulfonation reaction, where the quinoline and naphthalene rings are linked via a sulfonate group. This reaction typically requires the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: A similar compound with hydroxyl group instead of the methoxynaphthalenesulfonate group.

    4,7-Dichloroquinoline: A compound with chlorine substitutions at positions 4 and 7 on the quinoline ring.

Uniqueness

5,7-Dichloro-8-quinolyl 4-methoxynaphthalenesulfonate is unique due to its combination of the quinoline and naphthalene rings, which imparts distinct chemical and biological properties. The presence of the methoxynaphthalenesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S/c1-26-17-8-9-18(13-6-3-2-5-12(13)17)28(24,25)27-20-16(22)11-15(21)14-7-4-10-23-19(14)20/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSADQHQRHSTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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